1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS No.: 2098138-80-6
Cat. No.: VC3139397
Molecular Formula: C14H16N2S
Molecular Weight: 244.36 g/mol
* For research use only. Not for human or veterinary use.
![1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole - 2098138-80-6](/images/structure/VC3139397.png)
Specification
CAS No. | 2098138-80-6 |
---|---|
Molecular Formula | C14H16N2S |
Molecular Weight | 244.36 g/mol |
IUPAC Name | 1-(cyclopropylmethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Standard InChI | InChI=1S/C14H16N2S/c1-3-11-12(4-1)16(9-10-6-7-10)15-14(11)13-5-2-8-17-13/h2,5,8,10H,1,3-4,6-7,9H2 |
Standard InChI Key | HPCLFXOQMPHLGI-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4 |
Canonical SMILES | C1CC2=C(C1)N(N=C2C3=CC=CS3)CC4CC4 |
Introduction
Chemical Identity and Structural Characteristics
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that merges several key structural elements into a single molecule. It belongs to the broad class of pyrazole derivatives, specifically those with fused ring systems. The compound features a tetrahydrocyclopenta[c]pyrazole core scaffold with two key substituents: a cyclopropylmethyl group at position 1 and a thiophen-2-yl group at position 3. This unique combination creates a molecule with potentially interesting chemical and biological properties.
The fundamental chemical identity parameters of this compound are summarized in the following table:
Parameter | Value |
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Chemical Name | 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
CAS Registry Number | 2098138-80-6 |
Molecular Formula | C₁₄H₁₆N₂S |
Molecular Weight | 244.36 g/mol |
SMILES Notation | c1csc(-c2nn(CC3CC3)c3c2CCC3)c1 |
The structural composition of this compound can be analyzed in terms of its key fragments. The tetrahydrocyclopenta[c]pyrazole core consists of a pyrazole ring fused with a cyclopentane ring in the [c] orientation. The cyclopropylmethyl group (CC3CC3) is attached to the nitrogen at position 1 of the pyrazole ring, while the thiophen-2-yl substituent occupies position 3 .
Structural Features and Bonding
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is essential for assessing its potential applications and behavior in various environments. While specific experimental data for this compound is limited in the available sources, properties can be inferred based on its structural components and related compounds.
Physical State and Appearance
The compound likely exists as a solid at room temperature, as is typical for heterocyclic compounds with similar molecular weights. The precise color, crystal form, and physical appearance would require experimental determination, but similar pyrazole derivatives often present as crystalline solids with colors ranging from white to pale yellow.
Solubility Profile
Based on its structure, this compound would likely show limited solubility in water due to its predominantly hydrophobic character. The presence of nitrogen atoms in the pyrazole ring provides some potential for hydrogen bonding, but this is outweighed by the hydrophobic nature of the cyclopropylmethyl, thiophene, and cyclopentane portions. It would likely show good solubility in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and other mid-polarity solvents.
Chemical Reactivity
The reactivity of this compound stems from the functional groups present in its structure:
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The pyrazole nitrogen atoms can participate in hydrogen bonding and act as weak bases.
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The thiophene ring can undergo electrophilic aromatic substitution reactions, albeit with different regioselectivity than benzene.
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The cyclopropyl group may undergo ring-opening reactions under certain conditions due to its inherent ring strain.
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The partially saturated cyclopentane ring provides sites for potential functionalization through reactions at the sp³ carbon atoms.
This diverse reactivity profile makes the compound potentially versatile in chemical transformations and derivatization.
Potential Application | Structural Basis |
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Enzyme Inhibition | The planar heterocyclic system could interact with enzyme binding pockets |
Receptor Modulation | The nitrogen atoms provide potential hydrogen bond acceptor sites |
Anti-inflammatory Activity | Pyrazole derivatives commonly exhibit this property |
Central Nervous System Effects | Heterocyclic compounds with similar scaffolds have shown neurological activity |
Anticancer Activity | Related pyrazole-thiophene hybrids have shown cytotoxicity against cancer cell lines |
Structure-Activity Relationship Considerations
The biological activity of this compound would be influenced by several structural factors:
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The position and orientation of the thiophene ring relative to the pyrazole core
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The conformation of the cyclopropylmethyl group
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The flexibility or rigidity of the tetrahydrocyclopentane portion
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Potential metabolic sites within the molecule
Modifications to these structural elements could potentially tune the bioactivity profile for specific applications.
Related Compounds and Structural Analogs
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole belongs to a broader family of heterocyclic compounds with structural similarities that can provide context for understanding its properties and potential applications.
Direct Structural Analogs
A closely related compound identified in the search results is (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol (CAS No. 2098026-71-0). This compound shares the cyclopropylmethyl and thiophen-2-yl substituents attached to a pyrazole core but differs in the absence of the fused cyclopentane ring and instead features a hydroxymethyl group at position 4. Its molecular formula is C12H14N2OS with a molecular weight of 234.32 g/mol.
Other Pyrazole Derivatives
The broader class of pyrazole derivatives includes numerous compounds with diverse substituents and biological activities. For instance, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole represents another cyclopropyl-substituted heterocycle with a different ring fusion pattern. The imidazo[1,2-b]pyrazole scaffold has demonstrated potential therapeutic applications and ability to interact with various biological targets.
Comparison of Properties
The structural variations among these related compounds can significantly impact their physical, chemical, and biological properties. The table below compares our target compound with its close structural analog:
Property | 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
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Molecular Formula | C₁₄H₁₆N₂S | C₁₂H₁₄N₂OS |
Molecular Weight | 244.36 g/mol | 234.32 g/mol |
Key Structural Feature | Fused cyclopentane ring | Hydroxymethyl group at position 4 |
Potential H-bond Acceptors | 2 (pyrazole N atoms) | 3 (pyrazole N atoms, hydroxyl O) |
Potential H-bond Donors | 0 | 1 (hydroxyl group) |
Expected Solubility in Water | Low | Moderately higher due to hydroxyl group |
Research Status and Future Perspectives
Research on 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole appears to be in early stages, based on the limited information available in the search results. This section explores the current research status and potential future directions.
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